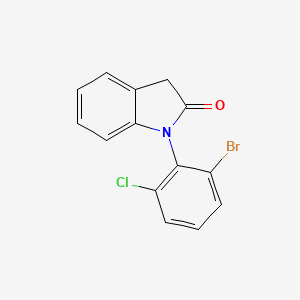

1-(2-Bromo-6-chlorophenyl)indolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Bromo-6-chlorophenyl)indolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a bromine and chlorine atom attached to a phenyl ring, which is fused to an indolin-2-one structure. The presence of these halogen atoms can significantly influence the compound’s reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-chlorophenyl)indolin-2-one typically involves the reaction of 2-bromo-6-chloroaniline with isatin under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-bromo-6-chloroaniline attacks the carbonyl carbon of isatin, followed by cyclization to form the indolin-2-one structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Bromo-6-chlorophenyl)indolin-2-one undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to form dihydroindoles.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine, chlorine, and nitronium ions can be used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Electrophilic Substitution: Halogenated or nitrated derivatives of the indole ring.

Nucleophilic Substitution: Substituted indolin-2-one derivatives with various functional groups.

Oxidation: Quinonoid structures.

Reduction: Dihydroindoles.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 1-(2-Bromo-6-chlorophenyl)indolin-2-one exhibits antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function. Studies have shown that compounds with similar indole frameworks often possess broad-spectrum antimicrobial properties due to their ability to inhibit essential bacterial enzymes.

Anticancer Potential

One of the most promising applications of this compound is in cancer therapy. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, it may interfere with the activity of kinases that promote cancer cell survival, leading to increased apoptosis in malignant cells.

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer cells compared to controls. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, underscoring its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations comparable to those of established antibiotics. This highlights its potential utility as a lead compound for developing new antimicrobial agents.

Summary of Findings

The applications of this compound are diverse, primarily centered around its biological activities:

| Application | Description |

|---|---|

| Antimicrobial Activity | Effective against various pathogens; potential for developing new antibiotics. |

| Anticancer Properties | Induces apoptosis in cancer cells; targets specific signaling pathways involved in tumor growth. |

Mécanisme D'action

The mechanism of action of 1-(2-Bromo-6-chlorophenyl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways. For example, the compound may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2-Bromo-6-fluorophenyl)indolin-2-one

- 1-(2-Chloro-6-fluorophenyl)indolin-2-one

- 1-(2-Iodo-6-chlorophenyl)indolin-2-one

Uniqueness

1-(2-Bromo-6-chlorophenyl)indolin-2-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to similar compounds with different halogen substitutions, this compound may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable target for further research and development.

Activité Biologique

1-(2-Bromo-6-chlorophenyl)indolin-2-one is an indolinone derivative characterized by its unique molecular structure, comprising a bicyclic indole system and a carbonyl group. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The presence of halogen substituents, specifically bromine and chlorine, enhances its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C₁₄H₉BrClN₁O, with a molecular weight of 322.58 g/mol. The structural features include:

- Indolinone core : A bicyclic structure that contributes to its biological activity.

- Halogen substituents : Bromine at the 2-position and chlorine at the 6-position of the phenyl ring enhance electrophilicity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activities. Studies have shown that compounds based on the indolinone scaffold can inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

The compound's mechanism of action appears to involve interactions with specific enzymes or receptors involved in cancer pathways, such as EGFR and VEGFR-2, leading to multi-targeted inhibitory effects .

Anti-inflammatory Potential

In addition to its anticancer properties, derivatives of indolinone compounds, including this compound, have been explored for anti-inflammatory effects. These compounds may serve as candidates for non-steroidal anti-inflammatory drugs (NSAIDs), providing therapeutic options for conditions characterized by inflammation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Computational studies, including molecular docking simulations, suggest that the compound binds effectively to enzymes and receptors implicated in cancer progression. The halogen substituents are believed to enhance binding affinity and specificity.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- MCF7 Cell Line Study : The compound demonstrated significant antiproliferative effects with an IC50 value comparable to established anticancer agents like 5-fluorouracil .

- HCT116 Cell Line Study : It showed enhanced anti-HCT116 properties exceeding those of standard treatments, indicating its potential as a potent anticancer agent .

- A431 Cell Line Study : The compound exhibited remarkable potency against A431 cells, outperforming traditional chemotherapy agents .

Structure-Activity Relationship (SAR)

The presence of halogen substituents in this compound significantly influences its biological activity. SAR studies suggest that modifications to the indolinone core can enhance potency against cancer cells. For instance, compounds with additional lipophilic groups have shown improved anti-proliferative activity .

Propriétés

IUPAC Name |

1-(2-bromo-6-chlorophenyl)-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClNO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBSFZZHGLVIPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.